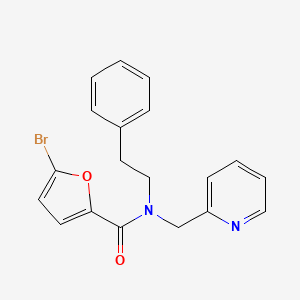

5-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide

描述

5-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan-based amides This compound is characterized by the presence of a bromine atom, a phenethyl group, and a pyridin-2-ylmethyl group attached to a furan-2-carboxamide core

属性

IUPAC Name |

5-bromo-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O2/c20-18-10-9-17(24-18)19(23)22(14-16-8-4-5-12-21-16)13-11-15-6-2-1-3-7-15/h1-10,12H,11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUQGGKFZOQSKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Amidation: The brominated furan is then subjected to amidation with phenethylamine and pyridin-2-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Purification: The crude product is purified using techniques like column chromatography to obtain the final compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

化学反应分析

Types of Reactions

5-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The furan ring can be oxidized to form furan-2,3-dione derivatives or reduced to tetrahydrofuran derivatives.

Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, thiourea, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of azido, thio, or alkoxy derivatives.

Oxidation: Formation of furan-2,3-dione derivatives.

Reduction: Formation of tetrahydrofuran derivatives.

科学研究应用

5-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide has been explored for various scientific research applications:

Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and analgesic agent.

Biological Studies: Studied for its antimicrobial properties and potential use in treating bacterial infections.

Material Science: Used in the synthesis of novel materials with unique electronic properties.

作用机制

The mechanism of action of 5-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to c-Jun N-terminal kinase 3, inhibiting its activity and thereby modulating inflammatory pathways . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and leading to therapeutic effects.

相似化合物的比较

Similar Compounds

N-(pyridin-2-ylmethyl)furan-2-carboxamide: Lacks the bromine and phenethyl groups, resulting in different biological activity.

N-(pyridin-2-ylmethyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, leading to variations in electronic properties and reactivity.

Uniqueness

5-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. The combination of the phenethyl and pyridin-2-ylmethyl groups also contributes to its distinct pharmacological profile and potential therapeutic applications .

生物活性

5-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a furan ring, bromine substitution, and pyridine moiety, suggests diverse interactions with biological targets, making it a candidate for further research in drug development.

The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors. The bromine atom enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites in proteins. The furan ring contributes to its structural stability and potential for π-π stacking interactions with aromatic residues in target proteins.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar compounds, indicating that derivatives of furan carboxamides often exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide | MCF7 | 3.79 |

| 5-bromo-N-(1-cyanoethyl)furan-2-carboxamide | HepG2 | 1.1 |

While specific data on this compound is limited, the structural similarities suggest a potential for similar activity.

Antimicrobial Activity

Furan derivatives have also been explored for their antimicrobial properties. For example, compounds structurally related to furan carboxamides have shown activity against pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM . The presence of a bromine atom may enhance this activity by increasing membrane permeability or disrupting bacterial cell wall synthesis.

Case Studies

- Anticancer Screening : In a study evaluating a series of furan derivatives, one compound demonstrated significant inhibition of cell proliferation in MCF7 breast cancer cells, with an IC50 value of 3.79 µM . This suggests that modifications to the furan structure can lead to enhanced anticancer properties.

- Antimicrobial Evaluation : A related study assessed various furan derivatives against Staphylococcus aureus and found promising results, indicating that structural modifications could optimize their efficacy .

常见问题

Basic: What are the key considerations for synthesizing 5-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide, and how can reaction yields be optimized?

Answer:

The synthesis typically involves a multi-step route starting with brominated furan-2-carboxylic acid derivatives. Key steps include:

- Amide bond formation : Coupling the bromofuran core with phenethylamine and pyridin-2-ylmethylamine using carbodiimide-based reagents (e.g., DCC or EDC) with catalytic DMAP .

- Purification : Column chromatography or recrystallization to isolate intermediates and final products.

- Optimization : Reaction temperature (often 0–25°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for amine reagents) are critical for minimizing side products like unsubstituted amides .

- Yield improvement : Use of anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of reactive intermediates .

Basic: Which analytical techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine’s deshielding effect on adjacent protons) and confirms amide bond formation .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₉H₁₈BrN₂O₂) and detects isotopic patterns from bromine .

- HPLC : Assesses purity (>95% required for biological assays) .

- Resolving contradictions : Cross-validate with 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, pyridine methylene protons (δ ~4.5 ppm) may overlap with furan protons without 2D analysis .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the phenethyl and pyridinylmethyl groups?

Answer:

- Systematic modifications : Replace phenethyl with substituted arylalkyl groups (e.g., 4-fluorophenethyl) to assess electronic effects. Vary pyridine substituents (e.g., 3-CN vs. 4-CH₃) to probe steric tolerance .

- Biological assays : Test derivatives in target-specific assays (e.g., kinase inhibition) alongside computational docking to correlate substituent effects with activity .

- Data interpretation : Use multivariate analysis to separate steric vs. electronic contributions. For example, logP changes from lipophilic substituents may dominate over hydrogen-bonding effects .

Advanced: What mechanistic hypotheses explain this compound’s bioactivity in kinase inhibition, and how can they be tested experimentally?

Answer:

- Hypotheses : The bromofuran core may act as a hinge-binding motif in kinases, while the pyridinylmethyl group occupies a hydrophobic pocket .

- Testing methods :

- Kinase profiling : Screen against a panel of 50+ kinases to identify selectivity (e.g., IC₅₀ values for Aurora kinases vs. CDKs) .

- X-ray crystallography : Co-crystallize with a target kinase (e.g., JAK2) to visualize binding interactions .

- Mutagenesis : Engineer kinase mutants (e.g., hinge region) to confirm critical residues for binding .

Advanced: What computational strategies are effective in predicting the pharmacokinetic properties of this compound?

Answer:

- ADME prediction : Use tools like SwissADME or MOE to calculate logP (∼3.2), topological polar surface area (∼75 Ų), and blood-brain barrier permeability (likely low due to amide bonds) .

- Metabolism modeling : CYP450 isoform reactivity (e.g., CYP3A4-mediated oxidation of the furan ring) can be predicted via docking simulations .

- Validation : Compare in silico results with in vitro microsomal stability assays (e.g., half-life in human liver microsomes) .

Advanced: How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

Answer:

- Troubleshooting steps :

- Bioavailability : Measure plasma concentrations via LC-MS to confirm adequate exposure. Low solubility (e.g., <10 µM in PBS) may limit in vivo activity .

- Metabolite interference : Identify major metabolites (e.g., debrominated derivatives) using HRMS and test their activity .

- Off-target effects : Perform transcriptomics/proteomics on treated tissues to uncover unintended pathways .

- Experimental redesign : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to adjust dosing regimens or formulate as nanoparticles for enhanced delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。